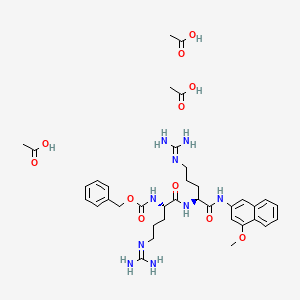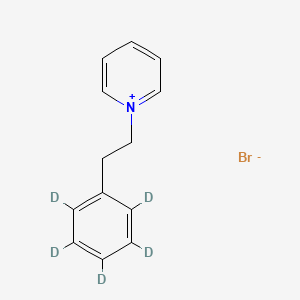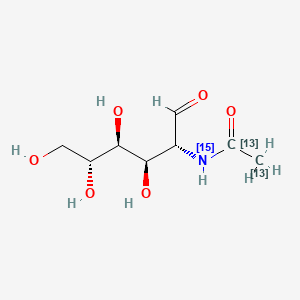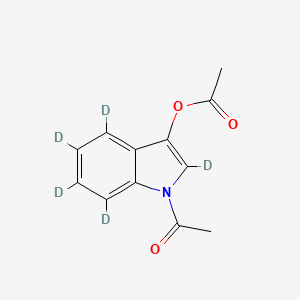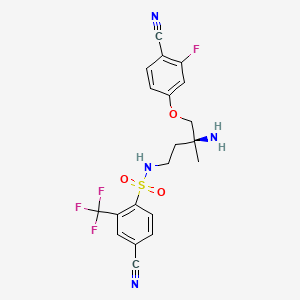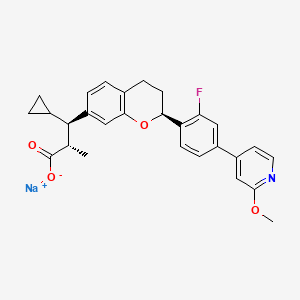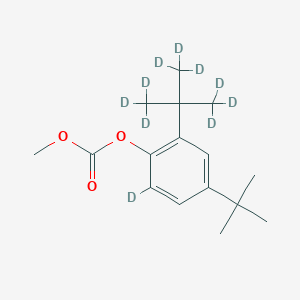
Desquinolinone-deshydroxy-Ivacaftor carbonate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 is a deuterium-labeled analogue of Desquinolinone-deshydroxy-Ivacaftor carbonate. It is an intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. The compound has a molecular formula of C16H14D10O3 and a molecular weight of 274.42.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 involves the incorporation of deuterium atoms into the structure of Desquinolinone-deshydroxy-Ivacaftor carbonate. This can be achieved through various deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 has several scientific research applications, including:
Chemistry: Used as a labeled intermediate in the synthesis of Ivacaftor, aiding in the study of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and studying the pharmacokinetics of Ivacaftor.
Medicine: Contributes to the development of treatments for cystic fibrosis by providing insights into drug metabolism and efficacy.
Industry: Utilized in the production of deuterium-labeled compounds for various research and development purposes.
Wirkmechanismus
Desquinolinone-deshydroxy-Ivacaftor carbonate-d10 exerts its effects by acting as an intermediate in the synthesis of Ivacaftor. Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that improves the function of the CFTR protein. The mechanism involves increasing the channel open probability (gating) of the CFTR protein, thereby enhancing chloride ion transport across cell membranes. This leads to improved hydration and clearance of mucus in the lungs of cystic fibrosis patients .
Vergleich Mit ähnlichen Verbindungen
Desquinolinone-deshydroxy-Ivacaftor carbonate: The non-deuterated analogue of Desquinolinone-deshydroxy-Ivacaftor carbonate-d10.
Ivacaftor: The active drug used in the treatment of cystic fibrosis.
Tezacaftor/Ivacaftor: A combination drug used to treat cystic fibrosis with different CFTR mutations.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracing of metabolic pathways and detailed study of reaction mechanisms, making it a valuable tool in pharmaceutical research and development.
Eigenschaften
Molekularformel |
C16H24O3 |
|---|---|
Molekulargewicht |
274.42 g/mol |
IUPAC-Name |
[4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3/i4D3,5D3,6D3,9D |
InChI-Schlüssel |
MRZZXDUZVJNFQL-RUYWXRBOSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



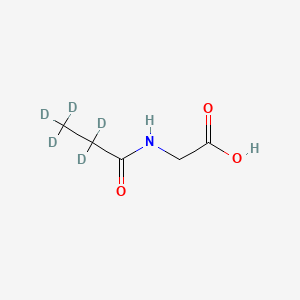


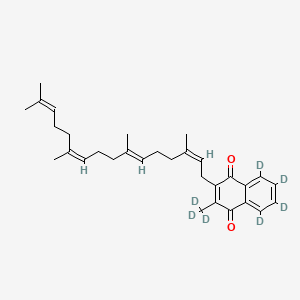
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
